molecular formula C7H13ClN2O B1421433 1,7-Diazaspiro[3.5]nonan-2-one hydrochloride CAS No. 1235441-38-9

1,7-Diazaspiro[3.5]nonan-2-one hydrochloride

Cat. No. B1421433
M. Wt: 176.64 g/mol
InChI Key: RSGOYALRWGEWIP-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[3.5]nonan-2-one hydrochloride is a chemical compound with the CAS Number: 1235441-38-9 . It has a molecular weight of 176.65 and its IUPAC name is 1,7-diazaspiro[3.5]nonan-2-one hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1,7-Diazaspiro[3.5]nonan-2-one hydrochloride is 1S/C7H12N2O.ClH/c10-6-5-7(9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

1,7-Diazaspiro[3.5]nonan-2-one hydrochloride has a molecular weight of 176.64 g/mol . . The compound is typically stored at room temperature .

Scientific Research Applications

Improved Synthesis Techniques

The synthesis and structural characterization of diazaspiro nonane derivatives have been a significant focus of research. For instance, an improved synthesis method for 2,7-Diazaspiro[4.4] Nonane was developed, highlighting a series of nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction steps, resulting in higher efficiency and better yield (Ji Zhiqin, 2004).

Chemical Synthesis and Applications

Research has also focused on the chemical synthesis of various diazaspiro derivatives and their potential applications. For example, the aminomethylation of Guareschi imides led to the synthesis of novel diazaspiro derivatives with potential implications in medicinal chemistry and materials science (Anastasiya N. Khrustaleva et al., 2017).

Medicinal Chemistry and Drug Design

One significant application area for 1,7-Diazaspiro[3.5]nonan-2-one hydrochloride derivatives is in medicinal chemistry, particularly in the design of novel therapeutic agents. A study presented the design, synthesis, and biological characterization of novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus to target osteoclast activity, showcasing potential in developing new antiosteoporotic drugs without impairing bone formation (Lucile Mounier et al., 2020).

Structural and Molecular Studies

Structural and molecular analyses of diazaspiro derivatives have been conducted to understand their properties and potential applications better. X-ray analysis and molecular modeling have been employed to study the structures of these compounds, providing insights into their chemical behavior and interaction mechanisms (P. Silaichev et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and washing before reuse .

properties

IUPAC Name

1,7-diazaspiro[3.5]nonan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-6-5-7(9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGOYALRWGEWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Diazaspiro[3.5]nonan-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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